molecular formula C21H30O2 B7769982 Methyl retinoate CAS No. 861043-70-1

Methyl retinoate

Cat. No. B7769982
M. Wt: 314.5 g/mol
InChI Key: SREQLAJQLXPNMC-DXYSAURFSA-N
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Description

Methyl retinoate is a useful research compound. Its molecular formula is C21H30O2 and its molecular weight is 314.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Methyl retinoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl retinoate including the price, delivery time, and more detailed information at info@benchchem.com.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway of Methyl retinoate involves the conversion of retinol to retinaldehyde, followed by the reaction of retinaldehyde with methanol to form Methyl retinoate.

Starting Materials
Retinol, Methanol, Sodium borohydride, Acetic acid, Sodium hydroxide, Hydrochloric acid, Diethyl ethe

Reaction
Step 1: Conversion of retinol to retinaldehyde, a. Dissolve retinol in dry diethyl ether, b. Add sodium borohydride to the solution and stir for 30 minutes, c. Add acetic acid dropwise to the solution to quench the reaction, d. Extract the product with diethyl ether, e. Dry the organic layer with anhydrous sodium sulfate, f. Evaporate the solvent to obtain retinaldehyde, Step 2: Reaction of retinaldehyde with methanol to form Methyl retinoate, a. Dissolve retinaldehyde in dry methanol, b. Add a catalytic amount of hydrochloric acid to the solution, c. Stir the solution at room temperature for 24 hours, d. Neutralize the solution with sodium hydroxide, e. Extract the product with diethyl ether, f. Dry the organic layer with anhydrous sodium sulfate, g. Evaporate the solvent to obtain Methyl retinoate

properties

IUPAC Name

methyl (2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-16(9-7-10-17(2)15-20(22)23-6)12-13-19-18(3)11-8-14-21(19,4)5/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SREQLAJQLXPNMC-DXYSAURFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)OC)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)OC)/C)/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401316812
Record name Methyl retinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl retinoate

CAS RN

339-16-2
Record name Methyl retinoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=339-16-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl retinoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000339162
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl retinoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401316812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL RETINOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WS76I7L4S7
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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